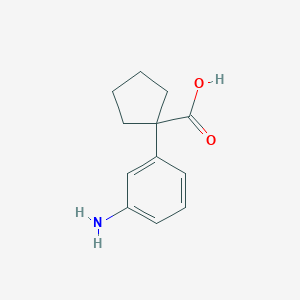

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid

Description

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopentane ring fused to a phenyl group substituted with an amino (-NH₂) moiety at the meta position. Its molecular formula is C₁₂H₁₃NO₂ (MW: 219.24 g/mol). The compound’s structure combines the rigidity of the cyclopentane ring with the electronic effects of the aromatic amino group, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

1-(3-aminophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7,13H2,(H,14,15) |

InChI Key |

ZMNPWKRLQDPQDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Glycine Equivalents

An alternative method involves asymmetric synthesis to access stereoisomers of cyclopentane amino acids:

The key step is a one-pot bis-alkylation of chiral glycine equivalents mediated by phosphazenic base t-BuP4, which allows the construction of the cyclopentane ring with amino and hydroxy substituents in defined stereochemistry.

After alkylation, purification is performed via ion exchange chromatography to isolate the free amino acid derivatives in yields ranging from 38% to 78%.

The method is versatile and can be adapted to incorporate different substituents on the cyclopentane ring, including the 3-aminophenyl group, by modifying the alkylation reagents.

This approach is valuable for preparing enantiomerically pure forms of this compound and related derivatives.

Functional Group Transformations and Protection Strategies

Protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect amino groups during multi-step synthesis, with deprotection steps using acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine in the final stage.

Selective hydrogenation and ring-opening reactions are used to modify substituents on the cyclopentane ring, facilitating the introduction of amino and carboxylic acid groups with controlled stereochemistry.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Outcomes and Analysis

The method involving cyanide addition and subsequent acylation/hydrolysis is a robust, scalable approach for synthesizing cyclopentane amino acid derivatives, with good yields and straightforward purification steps.

Asymmetric synthesis routes enable access to all stereoisomers of 1-amino-3-substituted cyclopentane carboxylic acids, crucial for studying stereochemical effects on biological activity.

Protection strategies and selective functional group transformations allow fine-tuning of the molecule’s properties and facilitate further derivatization for pharmaceutical applications.

Although direct preparation methods for this compound are less frequently detailed in literature, the above methods provide transferable strategies for its synthesis by adapting the phenyl substituent introduction.

Chemical Reactions Analysis

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the carboxylic acid group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid with similar cyclopentane-carboxylic acid derivatives:

Biological Activity

1-(3-Aminophenyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with an amino group and a carboxylic acid group. Its chemical formula is . The presence of these functional groups is crucial for its interaction with biological systems, influencing both its reactivity and biological activity.

Research indicates that this compound primarily acts through:

- Enzyme Interaction : The compound can modulate the activity of specific enzymes, potentially acting as an inhibitor or activator in various metabolic pathways.

- Receptor Binding : It has been shown to interact with neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs), which play a significant role in neurotransmission and neurological functions .

Biological Activity Overview

This compound exhibits several notable biological activities:

- Neuropharmacological Effects : Its agonistic action on mGluRs suggests potential applications in treating neurological disorders such as depression and anxiety. Studies have shown that it can influence synaptic plasticity and neuroprotection.

- Analgesic Properties : Research indicates that derivatives of cyclopentane carboxylic acids exhibit analgesic effects by selectively inhibiting voltage-gated sodium channels (NaV 1.7), which are implicated in pain signaling pathways . This suggests that this compound could have similar therapeutic potential.

Study 1: Neuropharmacological Applications

A study investigated the effects of this compound on rat models exhibiting depression-like behaviors. The results indicated significant improvements in behavioral tests, suggesting its potential as an antidepressant agent. The compound's ability to enhance mGluR signaling was identified as a key mechanism underlying these effects .

Study 2: Analgesic Efficacy

In another study focusing on pain modulation, this compound was evaluated for its analgesic properties in transgenic mouse models of inherited erythromelalgia. The compound demonstrated robust analgesic effects, highlighting its potential for managing chronic pain conditions linked to sodium channel dysregulation .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neuropharmacological | Agonist at mGluRs | Treatment of depression and anxiety |

| Analgesic | Inhibition of NaV 1.7 | Pain management |

| Enzyme Modulation | Inhibition/activation of enzymes | Metabolic disorder treatments |

Q & A

Q. What synthetic methodologies are recommended for preparing enantiomerically pure 1-(3-Aminophenyl)cyclopentane-1-carboxylic acid?

The synthesis of enantiomerically pure isomers (e.g., (1R,3S)- or (1S,3R)-3-aminocyclopentanecarboxylic acid) typically involves chiral resolution or asymmetric catalysis. For example:

- Stepwise synthesis : Use tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization and deprotection. Lithium hydroxide in methanol/water mixtures facilitates hydrolysis of intermediates .

- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients is effective for isolating intermediates (92% yield reported). Final products are characterized via NMR, NMR, and HRMS to confirm optical purity (≥98% ee) .

Q. How should researchers handle discrepancies in reported melting points for stereoisomers of this compound?

Discrepancies in melting points (e.g., (1R,3S)-isomer: 172.1°C vs. (1S,3R)-isomer: 192°C) arise from differences in crystal packing and hydrogen-bonding networks. To resolve such contradictions:

Q. What are the optimal storage conditions for this compound to maintain stability?

- Storage : Store in airtight containers under inert gas (e.g., argon) at −20°C.

- Handling : Avoid prolonged exposure to humidity or light, as the compound is hygroscopic and prone to decomposition. Static discharge precautions are critical during transfer .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound, and what analytical techniques are most reliable?

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Retention times for enantiomers should differ by ≥1.5 min.

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of NH signals for (R)- and (S)-isomers .

Q. What strategies are effective for resolving racemic mixtures of this compound in pharmacological studies?

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions in SAR (e.g., GABA receptor affinity vs. developmental disorder efficacy) require:

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.